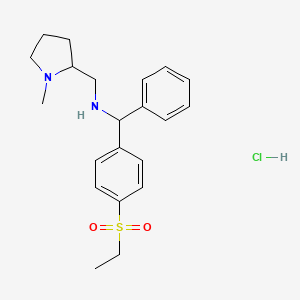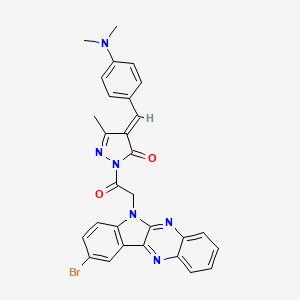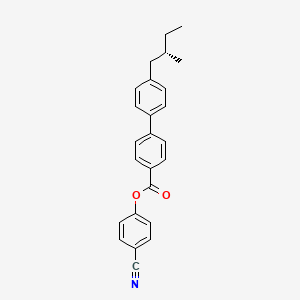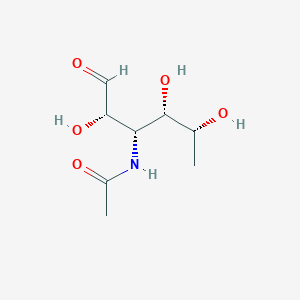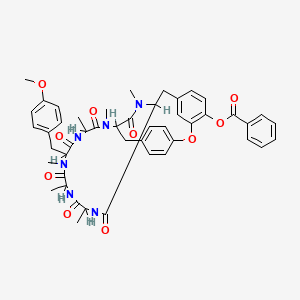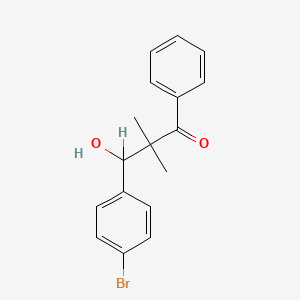
3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one is an organic compound that features a bromophenyl group, a hydroxy group, and a phenylpropanone backbone
Preparation Methods
The synthesis of 3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one typically involves the reaction of 4-bromobenzaldehyde with acetone in the presence of a base, followed by a subsequent aldol condensation reaction. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Addition: The carbonyl group can participate in nucleophilic addition reactions with reagents like Grignard reagents to form tertiary alcohols.
Scientific Research Applications
3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, the compound may act as an inhibitor or modulator of a particular enzyme, affecting its activity and downstream signaling pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar compounds to 3-(4-Bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one include:
3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: This compound features a pyrazole moiety and exhibits different biological activities.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers and has unique liquid crystalline properties.
These similar compounds highlight the versatility and potential of this compound in various scientific and industrial applications.
Properties
CAS No. |
75990-57-7 |
|---|---|
Molecular Formula |
C17H17BrO2 |
Molecular Weight |
333.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H17BrO2/c1-17(2,15(19)12-6-4-3-5-7-12)16(20)13-8-10-14(18)11-9-13/h3-11,16,20H,1-2H3 |
InChI Key |
PJCZDDPOISFUER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)Br)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


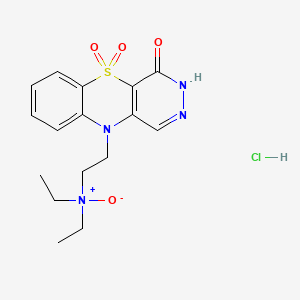
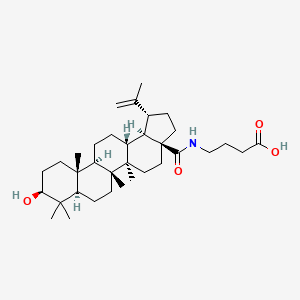

![[2-Hydroxy-3-[(1-oxooctadecyl)oxy]propyl]dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B15184695.png)
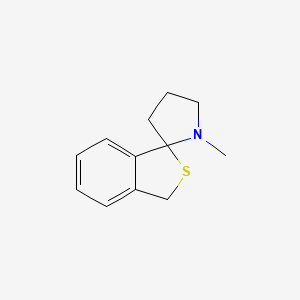
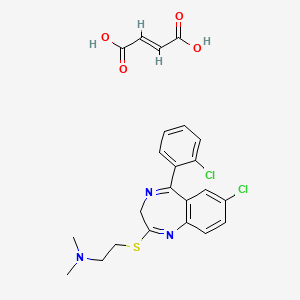
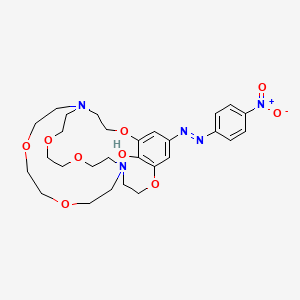

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
